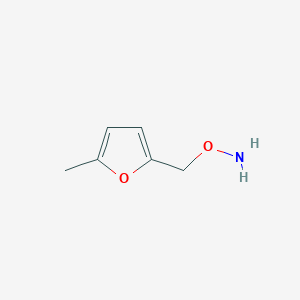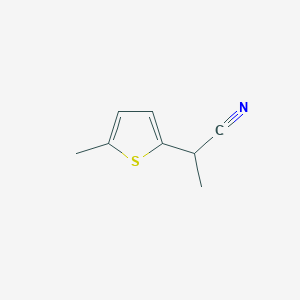
2-(5-Methylthiophen-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylthiophen-2-yl)propanenitrile is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Vorbereitungsmethoden
The synthesis of 2-(5-Methylthiophen-2-yl)propanenitrile typically involves the reaction of 5-methylthiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out in an organic solvent like ethanol, and the mixture is stirred for a few hours at room temperature. The resulting product is then filtered, washed, and dried .
Analyse Chemischer Reaktionen
2-(5-Methylthiophen-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-(5-Methylthiophen-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(5-Methylthiophen-2-yl)propanenitrile involves its interaction with specific molecular targets in biological systems. It can modulate the activity of enzymes, receptors, and ion channels, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(5-Methylthiophen-2-yl)propanenitrile can be compared with other thiophene derivatives such as:
- 2-(Thiophen-2-yl)pyridine
- 2-(Thiophen-2-yl)-6-methylpyridine
- 2-(5-Methylthiophen-2-yl)pyridine
These compounds share a similar thiophene core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique structure of this compound makes it particularly interesting for specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C8H9NS |
|---|---|
Molekulargewicht |
151.23 g/mol |
IUPAC-Name |
2-(5-methylthiophen-2-yl)propanenitrile |
InChI |
InChI=1S/C8H9NS/c1-6(5-9)8-4-3-7(2)10-8/h3-4,6H,1-2H3 |
InChI-Schlüssel |
ZYXKKRLXNLXYBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


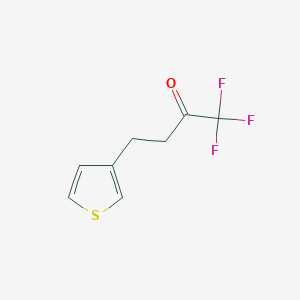
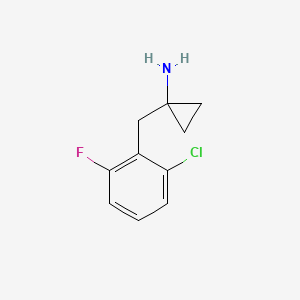
![1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)
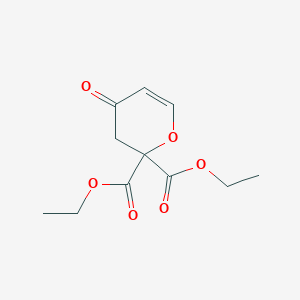
![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)
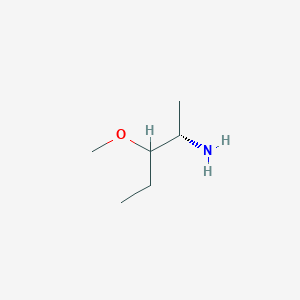
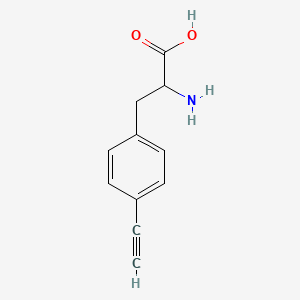

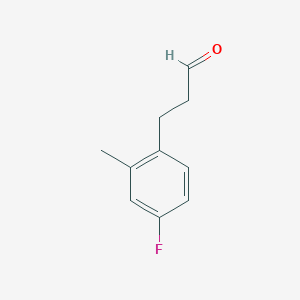
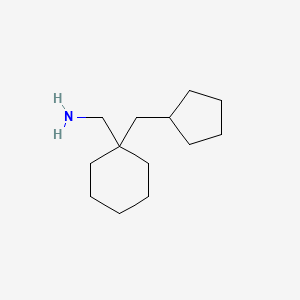

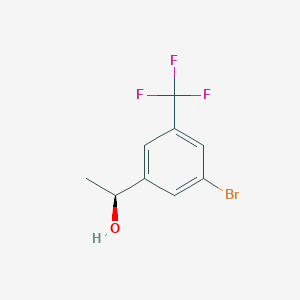
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-3-aminehydrochloride](/img/structure/B13601543.png)
